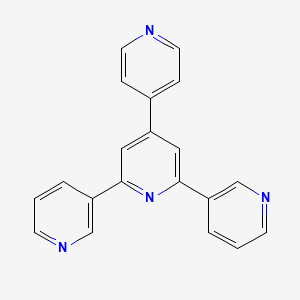

2,6-Bis(3-pyridyl)-4-(4-pyridyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dipyridin-3-yl-4-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-3-16(13-22-7-1)19-11-18(15-5-9-21-10-6-15)12-20(24-19)17-4-2-8-23-14-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNUXZTUJGZUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,6 Bis 3 Pyridyl 4 4 Pyridyl Pyridine

Established Routes for the Construction of the Central Pyridine (B92270) Core

The formation of the central, symmetrically 2,4,6-trisubstituted pyridine ring is the cornerstone of synthesizing the target molecule. Among the various methods available for pyridine synthesis, the Kröhnke pyridine synthesis stands out as a particularly effective and widely applicable route for preparing highly functionalized mono-, di-, and tri-pyridines. wikipedia.orgnih.gov

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium (B1175870) acetate, under mild conditions. wikipedia.orgnih.gov This method is advantageous over others, such as the Hantzsch pyridine synthesis, because it directly yields the aromatic pyridine ring without requiring a subsequent oxidation step. wikipedia.orgchem-station.com The pyridinium (B92312) group in one of the intermediates acts as an excellent leaving group, facilitating the final aromatization step. chem-station.com

To construct the central core for 2,6-bis(3-pyridyl)-4-(4-pyridyl)pyridine, a Kröhnke-type reaction would be employed. The general approach involves the condensation of two equivalents of a pyridinium salt derived from an acetylpyridine with one equivalent of an α,β-unsaturated carbonyl compound. For this specific target, the reaction would ideally involve 1-(2-oxo-2-(pyridin-3-yl)ethyl)pyridinium and a derivative of 4-acetylpyridine (B144475) to form the 2,6-di(3-pyridyl)-4-(4-pyridyl)pyridine scaffold. The reaction proceeds through a 1,5-dicarbonyl intermediate which is not typically isolated. wikipedia.org

Table 1: Key Components in Kröhnke Synthesis for a 2,4,6-Trisubstituted Pyridine Core

| Component | Role in Synthesis | Example Precursor for Target Compound |

|---|---|---|

| α-Pyridinium Acyl Ketone Salt | Provides C2 and C6 of the new pyridine ring and their substituents. | 1-(2-oxo-2-(pyridin-3-yl)ethyl)pyridinium bromide |

| α,β-Unsaturated Carbonyl Compound | Provides C3, C4, C5 of the new pyridine ring and the C4 substituent. | 1-(Pyridin-4-yl)prop-2-en-1-one |

| Nitrogen Source | Provides the nitrogen atom for the new pyridine ring. | Ammonium Acetate |

Introduction of Pyridyl Substituents via Advanced Coupling Reactions

While the Kröhnke synthesis can construct the entire molecule in one pot if appropriate precursors are used, a more modular and versatile approach involves building the central pyridine core first and then attaching the outer pyridyl rings using advanced cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and practical method for forming carbon-carbon bonds between aryl or heteroaryl rings. nih.govnih.gov It is widely used for synthesizing biaryl and polypyridyl compounds due to its tolerance of a broad range of functional groups and generally high yields. nih.govmorressier.com

This strategy would involve synthesizing a central pyridine ring functionalized with leaving groups (like bromine or iodine) at the 2- and 6-positions and then coupling it with pyridylboronic acids. For the target molecule, the key steps would be:

Synthesis of a 2,6-dihalo-4-(4-pyridyl)pyridine intermediate.

Palladium-catalyzed Suzuki-Miyaura coupling of this intermediate with 2 equivalents of 3-pyridylboronic acid.

The reaction is typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (B84403) (K₃PO₄), and a mixed solvent system, often 1,4-dioxane (B91453) and water. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Function | Example |

|---|---|---|

| Aryl/Heteroaryl Halide | Electrophilic coupling partner. | 2,6-Dibromo-4-(4-pyridyl)pyridine |

| Organoboron Reagent | Nucleophilic coupling partner. | 3-Pyridylboronic acid |

| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Stabilizes and activates the catalyst. | Triphenylphosphine (PPh₃) |

| Base | Promotes the transmetalation step. | K₃PO₄, Cs₂CO₃ |

| Solvent | Dissolves reactants and facilitates the reaction. | 1,4-Dioxane/Water, DMF, Toluene |

Synthesis of Functionalized Derivatives of this compound

The creation of functionalized derivatives of the title compound is crucial for tuning its electronic, photophysical, or coordination properties. Derivatization can be achieved by either incorporating functional groups into the starting materials before ring synthesis or by modifying the fully formed polypyridyl scaffold.

One powerful strategy involves the post-synthetic modification of a pre-formed ligand. For instance, a hydroxyl-substituted terpyridine can undergo a Steglich esterification with a functionalized carboxylic acid to append new chemical moieties. mdpi.com A similar approach could be used if a hydroxyl or amino group were present on one of the pyridyl rings of the target compound.

Alternatively, functional groups can be carried through the synthesis. This involves using substituted pyridylboronic acids in a Suzuki coupling or functionalized precursors in a Kröhnke synthesis. For example, natural products have been successfully modified to incorporate reactive handles that are then used to build new heterocyclic frameworks, demonstrating the feasibility of using complex, pre-functionalized building blocks. nih.gov Modern biocatalytic methods also offer sustainable routes to functionalized precursors, such as the enzymatic hydroxylation of lutidines to form bis(hydroxymethyl)pyridine, a versatile building block. rsc.orgethz.ch

Table 3: Strategies for the Synthesis of Functionalized Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Post-Synthetic Modification | Chemical transformation of the fully assembled polypyridyl ligand. | Esterification of a hydroxy-terpyridine to attach a diselenide unit. mdpi.com |

| Functionalized Starting Materials | Using pyridyl precursors that already contain the desired functional group. | Using a methoxy-substituted pyridylboronic acid in a Suzuki coupling reaction. |

| Biocatalysis | Employing enzymes or whole-cell systems to introduce functional groups onto pyridine rings. | Oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine using a monooxygenase. ethz.ch |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and extending the scope of the synthetic methods.

Mechanism of the Kröhnke Pyridine Synthesis: The mechanism is a multi-step cascade reaction that efficiently builds the pyridine ring. wikipedia.org

Enolization: The reaction begins with the enolization of the α-pyridinium methyl ketone salt. wikipedia.org

Michael Addition: The resulting enol undergoes a 1,4-conjugate addition (a Michael reaction) to the α,β-unsaturated carbonyl compound. wikipedia.org

Tautomerization: A rapid tautomerization of the Michael adduct yields a 1,5-dicarbonyl intermediate. wikipedia.org

Cyclization/Condensation: This dicarbonyl intermediate reacts with ammonia. Subsequent intramolecular condensation and dehydration forms a dihydropyridine (B1217469) intermediate. wikipedia.org

Aromatization: The final step is the elimination of the pyridinium cation and a molecule of water, which drives the formation of the stable aromatic pyridine ring. wikipedia.org

Mechanism of the Suzuki-Miyaura Cross-Coupling: The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. libretexts.org

Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the heteroaryl halide (e.g., 2-bromopyridine (B144113) derivative), forming a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 3-pyridylboronic acid) transfers its pyridyl group to the Pd(II) complex, replacing the halide. The base activates the boronic acid, facilitating this transfer. libretexts.org

Reductive Elimination: The two organic groups (the two different pyridyl fragments) on the Pd(II) complex are coupled together in the reductive elimination step. This forms the desired C-C bond, releases the final polypyridyl product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Analytical and Spectroscopic Techniques for Structural Elucidation of Synthetic Products

The unambiguous confirmation of the structure of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques.

Table 4: Analytical Techniques for Structural Characterization

| Technique | Purpose and Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. mdpi.com 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms and make unambiguous assignments, which is critical for complex, isomeric structures. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), provides the exact mass, allowing for the confirmation of the elemental formula. mdpi.com Tandem MS/MS can be used to analyze fragmentation patterns, further confirming the structure. mdpi.com |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. nih.gov It yields precise data on bond lengths, bond angles, and dihedral angles. nih.gov It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.goviucr.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For polypyridyl ligands, this includes C=N and C=C stretching vibrations within the aromatic rings. mdpi.com |

| Elemental Analysis | Quantifies the elemental composition (carbon, hydrogen, nitrogen) of the purified sample. The experimental percentages are compared to the calculated theoretical values to verify the compound's purity and empirical formula. mdpi.com |

Research on the Supramolecular Chemistry of this compound Not Found in Public Domain

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed experimental data pertaining to the supramolecular chemistry and self-assembly of the chemical compound This compound could be located in the public domain.

The requested article, which was to be structured around detailed research findings on this specific compound's role in hierarchical self-assembly, coordination polymers, non-covalent interactions, and network topologies, cannot be generated at this time due to the absence of published scientific research on this particular molecule.

The compound, with the chemical formula C₂₀H₁₄N₄, is listed in chemical databases such as PubChem. However, this entry provides only basic information like molecular weight and formula, without any references to experimental studies on its use as a ligand in supramolecular chemistry or materials science.

Therefore, the creation of an authoritative and scientifically accurate article with detailed research findings, data tables, and analysis as specified in the outline is not feasible. There is no available information to populate the required sections on:

Supramolecular Chemistry and Self Assembly with 2,6 Bis 3 Pyridyl 4 4 Pyridyl Pyridine

Investigation of Network Topologies and Dimensionality in Assemblies

Without primary research literature, any attempt to generate the requested content would result in speculation or the incorrect use of data from other compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Advanced Computational and Theoretical Studies of 2,6-Bis(3-pyridyl)-4-(4-pyridyl)pyridine

Detailed computational and theoretical analyses for the specific compound this compound are not extensively available in publicly accessible research literature. While numerous studies focus on related terpyridine and polypyridyl compounds, specific data for the titled molecule remains limited. The following sections outline the established computational methodologies that would be applied to study this compound, based on research into analogous chemical structures.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,6-Bis(3-pyridyl)-4-(4-pyridyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential cross-coupling and condensation reactions. For example, Stille cross-coupling with tributylstannyl pyridine derivatives and brominated precursors is a key step, followed by deprotection and condensation to form the final pyridine backbone . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature control (80–120°C), and catalyst loading (e.g., Pd(OAc)₂) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieving >95% purity, as noted in protocols for analogous pyridine derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated solvents (e.g., DMSO-d₆) resolve pyridyl proton splitting patterns and confirm substitution positions .

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides precise bond angles and torsional data, as demonstrated for structurally similar 4-phenyl-2,6-bis(4-tolyl)pyridine (R factor = 0.058) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., C₂₀H₁₄N₄, M.W. 310.36) and fragmentation patterns .

Q. What are the primary applications of this compound in materials science and catalysis?

- Methodological Answer : The compound’s tridentate pyridyl groups enable stable coordination with transition metals (e.g., Pd, Cu), making it suitable for:

- Metal-Organic Frameworks (MOFs) : Acts as a polytopic linker, influencing porosity and topology via its substitution pattern .

- Catalysis : Palladium complexes of analogous ligands show activity in cross-coupling reactions, with turnover numbers (TONs) exceeding 10⁴ under optimized conditions .

Advanced Research Questions

Q. How do the electronic properties of the 3-pyridyl and 4-pyridyl substituents affect the compound’s coordination behavior?

- Methodological Answer : The 4-pyridyl group exhibits stronger σ-donor and π-acceptor properties compared to 3-pyridyl, as shown by DFT calculations where 4-pyridyl head groups stabilize metal complexes by ~22 kJ/mol . This electronic difference alters redox potentials (e.g., Pd(II)/Pd(0) shifts by 50–100 mV) and ligand-field splitting in UV-Vis spectra. Steric effects from 3-pyridyl substituents further influence binding selectivity, as observed in crystallographic studies of analogous terpyridine complexes .

Q. What strategies can resolve contradictions in reported stability constants (log K) for metal complexes of this ligand?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., aqueous vs. acetonitrile), counterion effects (Cl⁻ vs. NO₃⁻), and measurement techniques (potentiometry vs. UV titration). Standardizing conditions (e.g., 0.1 M KCl, 25°C) and using complementary methods like isothermal titration calorimetry (ITC) improve reproducibility. For example, log K values for Pd(II) complexes vary by ±0.5 units unless ionic strength is tightly controlled .

Q. How can computational methods like DFT or QM/MM predict the ligand’s binding modes and reaction pathways?

- Methodological Answer :

- DFT : Optimize ligand-metal geometries using B3LYP/6-31G* basis sets to calculate interaction energies and frontier molecular orbitals (HOMO-LUMO gaps). For example, 4-pyridyl stabilization energies correlate with experimental binding affinities .

- QM/MM : Simulate catalytic cycles in enzyme-like environments (e.g., truncated active-site models) to evaluate regioselectivity in cross-coupling reactions .

Q. In MOF synthesis, how does the ligand’s geometry influence framework topology and stability?

- Methodological Answer : The ligand’s trigonal symmetry and pyridyl N-atom spacing (e.g., 6.8 Å between 3-pyridyl groups) direct the assembly of secondary building units (SBUs). For example, it may form pcu or bcu topologies with Zn₄O clusters, as seen in analogous tris-pyridyl systems. Porosity (>1000 m²/g) and thermal stability (>300°C) depend on ligand rigidity, validated via BET and TGA .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Byproduct Formation : Minimized via slow addition of reagents (e.g., dropwise addition of nitrobenzene in Stille coupling) .

- Purification : Use of automated flash chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) for gram-scale batches .

- Moisture Sensitivity : Storing intermediates under argon (e.g., tributylstannyl precursors) prevents hydrolysis .

Notes

- Avoid abbreviations; use full chemical names (e.g., "terpyridine" instead of "tpy").

- Computational studies should reference specific software (e.g., Gaussian 16 for DFT) and basis sets.

- Experimental protocols must specify purity thresholds (e.g., ≥99% by HPLC) and analytical validation methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.